molecular formula C11H11N5S2 B14051796 Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate CAS No. 1221974-20-4

Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate

Cat. No.: B14051796
CAS No.: 1221974-20-4
M. Wt: 277.4 g/mol
InChI Key: CHZRMJDXJDELIB-UHFFFAOYSA-N
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Description

Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate is a heterocyclic compound that features both pyrazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate typically involves the reaction of 4-chloropyrimidine with pyrazine derivatives under reflux conditions in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can interact with biological targets, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and the nature of the coordination complex formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to its dual pyrazine and pyrimidine rings, which provide distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new coordination complexes and exploring novel therapeutic applications .

Properties

CAS No.

1221974-20-4

Molecular Formula

C11H11N5S2

Molecular Weight

277.4 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)-N-(6-pyrazin-2-ylpyrimidin-4-yl)methanimine

InChI

InChI=1S/C11H11N5S2/c1-17-11(18-2)16-10-5-8(14-7-15-10)9-6-12-3-4-13-9/h3-7H,1-2H3

InChI Key

CHZRMJDXJDELIB-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=NC=NC(=C1)C2=NC=CN=C2)SC

Origin of Product

United States

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